8-Chloro-3-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-hydroxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a chlorine atom at the 8th position, a hydroxyl group at the 3rd position, and a keto group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 8-chloro-2-aminobenzophenone with ethyl formate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 8-Chloro-2-aminobenzophenone and ethyl formate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: The starting materials are mixed in an appropriate solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxyquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-3-hydroxyquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3-hydroxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the hydroxyl and keto groups, leading to different chemical properties and applications.
3-Hydroxyquinolin-2(1H)-one:
8-Chloro-2-quinolinone: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
8-Chloro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
8-chloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13) |
InChI Key |
VGEABQRORWAAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.